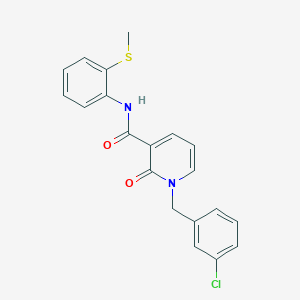

1-(3-chlorobenzyl)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

1-(3-Chlorobenzyl)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine core substituted with a 3-chlorobenzyl group at position 1 and a 2-(methylthio)phenyl carboxamide moiety at position 2. Its synthesis typically involves coupling reactions between activated pyridine intermediates and substituted anilines or benzylamines under mild acidic or basic conditions .

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2S/c1-26-18-10-3-2-9-17(18)22-19(24)16-8-5-11-23(20(16)25)13-14-6-4-7-15(21)12-14/h2-12H,13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWLFTNBFHCWGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-chlorobenzyl)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C20H17ClN2O2S

- Molecular Weight : 384.88 g/mol

- IUPAC Name : 1-[(3-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide

- CAS Number : 899948-33-5

Biological Activities

The biological activity of the compound has been explored in various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit notable anticancer effects. In particular, the compound has shown promise in inhibiting the growth of various cancer cell lines.

- Cytotoxicity Assays : The compound was tested against several cancer cell lines using MTT assays. It demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics.

These results suggest that the compound may induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers such as Bax and caspase activation.

The proposed mechanism for the anticancer activity includes:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation.

- Apoptosis Induction : Enhanced expression of apoptotic markers indicates that the compound triggers programmed cell death pathways in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens.

Antimicrobial Assays

The antimicrobial efficacy was assessed using disk diffusion methods against common bacterial strains:

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Weak | |

| Candida albicans | Moderate |

These findings indicate that the compound possesses a broad spectrum of antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the dihydropyridine scaffold can enhance biological activity. For example:

- Substituting different aryl groups can significantly impact cytotoxicity and selectivity towards cancer cells.

Case Studies

A notable study involved synthesizing a series of related compounds based on the dihydropyridine structure. These derivatives were evaluated for their anticancer properties and showed varying degrees of effectiveness against different cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The following table compares the target compound with structurally related pyridine-3-carboxamides:

Key Observations :

- Substituent Effects : The 3-chlorobenzyl group in the target compound increases steric bulk and electron-withdrawing effects compared to unsubstituted analogs (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide). This may enhance binding to hydrophobic enzyme pockets .

- Tautomerism : Similar to N-(3-chloro-2-methylphenyl) analogs, the target compound likely exists in the keto-amine tautomeric form, stabilizing intermolecular hydrogen bonds critical for crystal packing .

Physicochemical and Crystallographic Comparisons

- Planarity : The target compound’s aromatic rings are expected to adopt a near-planar conformation (dihedral angle <10°), similar to N-(3-bromo-2-methylphenyl) analogs, facilitating π-π stacking interactions in protein binding .

- Solubility : The methylthio group in the target compound enhances lipophilicity (predicted logP ~3.2) compared to hydroxyl or carboxyl-substituted analogs (e.g., logP ~1.8 for N-(3-chlorophenyl)-3-pyrrolylthiophene-2-carboxamide) .

- Hydrogen Bonding : Centrosymmetric dimers observed in N-(3-bromo-2-methylphenyl) analogs via N–H⋯O bonds suggest similar solid-state stability for the target compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-chlorobenzyl)-N-(2-(methylthio)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting a chloronicotinic acid derivative (e.g., 2-chloronicotinic acid) with substituted anilines (e.g., 3-chlorobenzylamine) in the presence of pyridine and a catalytic acid like p-toluenesulfonic acid. Reflux conditions (~12–24 hours) in polar solvents (e.g., water or methanol) are typically used to drive the reaction to completion. Post-synthesis purification via recrystallization (e.g., MeOH) yields the product .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methylthio groups (δ ~2.5 ppm). The amide proton (N–H) appears as a broad singlet (~δ 10–12 ppm).

- IR : Confirm the lactam C=O stretch (~1680–1700 cm⁻¹) and amide N–H bend (~3300 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (m/z calculated for C₂₀H₁₆ClN₂O₂S: ~393.06) .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Methanol (MeOH) is a preferred solvent due to its moderate polarity and ability to dissolve both aromatic and amide moieties. Slow evaporation at room temperature yields well-defined crystals suitable for X-ray diffraction studies .

Advanced Research Questions

Q. How does the tautomeric equilibrium (keto-amine vs. hydroxy-pyridine) affect the compound’s reactivity and biological activity?

- Methodological Answer : The keto-amine tautomer is thermodynamically favored, as confirmed by X-ray crystallography showing planar π-conjugation across the amide bridge. Computational studies (DFT) can quantify tautomer stability by comparing Gibbs free energies. Experimental validation via ¹H NMR in DMSO-d₆ may reveal tautomer-specific shifts .

Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence solubility?

- Methodological Answer : Centrosymmetric dimers form via N–H···O hydrogen bonds (bond length ~2.8–3.0 Å). These interactions reduce solubility in non-polar solvents but enhance thermal stability. Hirshfeld surface analysis can map additional weak interactions (e.g., C–H···π, Cl···Cl contacts) .

Q. How can researchers resolve contradictory data on reaction yields from alternative synthetic protocols?

- Methodological Answer : Systematic optimization (e.g., Design of Experiments, DoE) is critical. Variables like solvent polarity (water vs. DMF), catalyst loading (p-TsOH), and reaction time should be tested. Comparative HPLC analysis of crude products identifies by-products (e.g., unreacted aniline derivatives) that lower yields .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

- Methodological Answer :

- Substituent Variation : Replace the 3-chlorobenzyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups to modulate bioactivity.

- Bioisosteric Replacement : Substitute the methylthio group with sulfone or sulfonamide to enhance metabolic stability.

- In Vitro Assays : Test modified analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR .

Q. How can computational modeling predict the compound’s degradation pathways under physiological conditions?

- Methodological Answer : Molecular dynamics (MD) simulations in explicit solvent (e.g., water) identify hydrolysis-prone sites (e.g., the lactam ring). Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for oxidation-sensitive groups (e.g., methylthio). Validate predictions via LC-MS stability studies at pH 7.4 and 37°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.